
2-Ethoxyethanesulfonyl chloride
説明
2-Ethoxyethanesulfonyl chloride: is a chemical compound with the molecular formula C4H9ClO3S . It is a colorless to light yellow liquid with a pungent odor and is commonly used as a reagent in organic synthesis . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.
科学的研究の応用
2-Ethoxyethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: this compound is used in the production of specialty chemicals, including surfactants and polymers.
Safety and Hazards
2-Ethoxyethanesulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
作用機序
Target of Action
2-Ethoxyethanesulfonyl chloride is an organic compound that is commonly used as a reagent in organic synthesis . It can act as an alkylating agent, a nucleophile, and an esterifying agent . .
Mode of Action
As an esterifying agent, it can react with alcohols to form esters .
Pharmacokinetics
Given its chemical properties, it is likely to be soluble in organic solvents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C . It is also a flammable liquid and should be kept away from open flames and high temperatures . Furthermore, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and acidic substances, and should avoid contact with moisture in the air .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxyethanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyethanol with chlorosulfonic acid . The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5OCH2CH2OH+ClSO3H→C2H5OCH2CH2SO2Cl+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-Ethoxyethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethoxyethanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major products are 2-ethoxyethanesulfonic acid and hydrochloric acid.
Reduction: The product is the corresponding sulfonyl hydride.
類似化合物との比較
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Comparison: 2-Ethoxyethanesulfonyl chloride is unique due to the presence of the ethoxy group, which imparts different reactivity and solubility properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride is more reactive due to the smaller size of the methyl group, while propane-1-sulfonyl chloride has different solubility characteristics due to the longer carbon chain.
特性
IUPAC Name |
2-ethoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKSVKQIJNZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626125 | |
| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69371-75-1 | |
| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



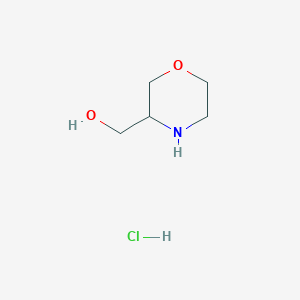
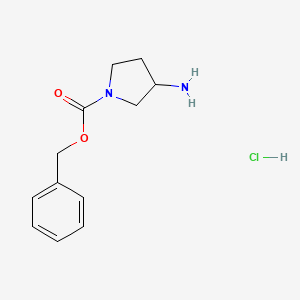
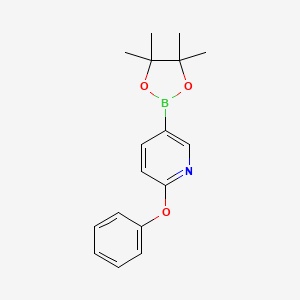

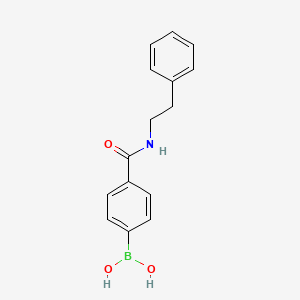
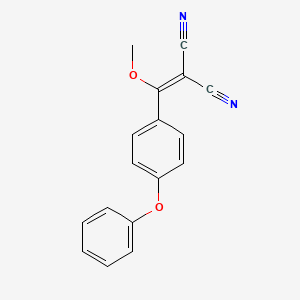
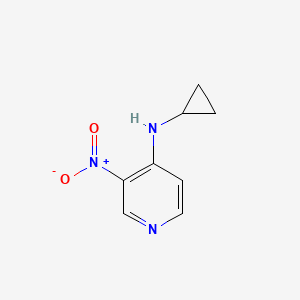

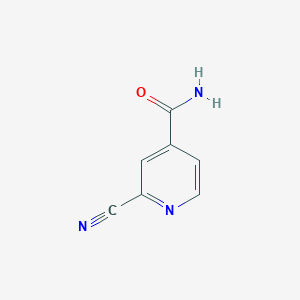


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

